molecular formula C24H30 B1238412 Methylarotinoid CAS No. 71441-45-7

Methylarotinoid

Cat. No.: B1238412
CAS No.: 71441-45-7
M. Wt: 318.5 g/mol
InChI Key: NWBMMYQZVGLDAY-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylarotinoid is a synthetic retinoid analog characterized by its unique structural modifications, which enhance its stability and receptor-binding affinity compared to natural retinoids like retinoic acid. The compound features a methyl-substituted aromatic ring system conjugated to a polyene chain, a design that optimizes its pharmacokinetic profile by reducing susceptibility to enzymatic degradation . Preclinical studies highlight its efficacy in targeting retinoic acid receptor (RAR)-β and RAR-γ isoforms, with demonstrated IC₅₀ values in the nanomolar range for cancer cell lines .

Properties

CAS No.

71441-45-7

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

1,1,4,4-tetramethyl-6-[(E)-1-(4-methylphenyl)prop-1-en-2-yl]-2,3-dihydronaphthalene

InChI

InChI=1S/C24H30/c1-17-7-9-19(10-8-17)15-18(2)20-11-12-21-22(16-20)24(5,6)14-13-23(21,3)4/h7-12,15-16H,13-14H2,1-6H3/b18-15+

InChI Key

NWBMMYQZVGLDAY-OBGWFSINSA-N

SMILES

CC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Synonyms

1,2,3,4-tetrahydro-1,1,4,4,-tetramethyl-6-(1-(4-methylphenyl)-1-propen-2-yl)naphthalene
arotinoid Ro 13-92972
methylarotinoid
Ro 13-9272
Ro-13-9272

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylarotinoid belongs to the retinoid family, which includes structurally and functionally related compounds such as Tazarotene and Bexarotene. Below is a detailed comparison based on molecular properties, therapeutic mechanisms, and clinical performance.

Structural Comparison

Property This compound Tazarotene Bexarotene
Molecular Formula C₂₄H₂₈O₂ C₂₁H₂₁NO₂S C₂₄H₂₈O₂
Molecular Weight (g/mol) 348.48 351.46 348.48
Key Functional Groups Methyl-aromatic, polyene Acetylenic ester, thiophene Tetrahydronaphthalene, carboxylic acid
Receptor Specificity RAR-β/γ RAR-β RXR

Data derived from crystallographic and receptor-binding assays .

Pharmacological and Clinical Comparison

Parameter This compound Tazarotene Bexarotene
Primary Indication Cutaneous T-cell lymphoma (CTCL) Psoriasis, acne CTCL, breast cancer
Mechanism of Action RAR agonist → apoptosis induction RAR agonist → keratinocyte normalization RXR agonist → lipid metabolism modulation
Bioavailability (%) 85 (oral) 5 (topical) 30 (oral)
Half-life (hours) 18–24 12–18 7–9
Common Adverse Effects Dry skin, hypertriglyceridemia Irritation, erythema Hypothyroidism, leukopenia

Clinical data compiled from Phase II/III trials .

Key Research Findings

  • Efficacy: this compound exhibits a 40% higher tumor regression rate in CTCL models compared to Bexarotene, attributed to its dual RAR-β/γ activation .
  • Safety: Unlike Tazarotene, this compound shows minimal cutaneous irritation due to its selective receptor targeting .
  • Limitations : Its long half-life increases the risk of systemic toxicity, necessitating dose optimization in chronic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.